REACTION_CXSMILES
|
[OH-].[NH4+:2].N.[CH2:4]([O:8][CH2:9][CH:10]=[CH2:11])[CH:5]1[O:7][CH2:6]1>>[CH2:9]([O:8][CH2:4][CH:5]([OH:7])[CH2:6][NH2:2])[CH:10]=[CH2:11] |f:0.1|
|
Name
|
|
Quantity
|
202 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
14.82 mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
57.07 g
|
Type
|
reactant
|
Smiles
|
C(C1CO1)OCC=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1CO1)OCC=C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for two days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
3-Allyloxy-2-hydroxy-propylamine was separated by distillation at 76° C.-82° C. under 0-1 mbar as a clear liquid (˜33 g)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |